N-Boc-3-Chloropropylamine
Overview
Description
N-Boc-3-Chloropropylamine is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
N-Boc-3-Chloropropylamine has been used in the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization . It has also been used in the synthesis of halogen-functionalized aliphatic polyketones .
Molecular Structure Analysis
The molecular structure of N-Boc-3-Chloropropylamine consists of a carbon backbone with a chlorine atom attached to one of the carbon atoms. The molecule also contains a carbamate group (Boc), which is a functional group derived from carbamic acid .
Chemical Reactions Analysis
N-Boc-3-Chloropropylamine can undergo a variety of chemical reactions. For instance, it can participate in the N-Boc deprotection reaction, which is a common reaction in pharmaceutical research and development . This reaction can be facilitated by the use of simple solid Brønsted acid catalysts .
Physical And Chemical Properties Analysis
N-Boc-3-Chloropropylamine has a molecular weight of 193.67 g/mol . It has a density of 1.051 g/cm3 . The boiling point of N-Boc-3-Chloropropylamine is 271.224°C at 760 mmHg .
Scientific Research Applications
N-Boc Protection of Amines
N-Boc-3-Chloropropylamine is used in the N-Boc protection of amines . This process involves the protection of amine groups, which are present in various biologically active compounds . The N-Boc group is extremely stable towards catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This makes it a widely useful functionality for the protection of amine among various protecting groups .
Synthesis of N-Boc-protected Anilines
tert-Butyl carbamate, a related compound, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of anilines, which are used in a wide range of chemical reactions.
Synthesis of Pyrroles
tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Green Chemistry
N-Boc-3-Chloropropylamine is used in green chemistry, specifically in the protection of amines under ultrasound irradiation and catalyst-free conditions . This approach is considered green due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
Nucleophilic Substitution Reactions
tert-Butyl (3-chloropropyl)carbamate is a compound with a t-butyl and a terminal chloride . The chlorine (Cl) is a good leaving group for nucleophilic substitution reactions . This makes it useful in a variety of chemical syntheses.
Deprotection of Amines
The Boc group in tert-Butyl (3-chloropropyl)carbamate can be deprotected under mild acidic conditions to form the free amine . This is a crucial step in many synthetic processes, particularly in the pharmaceutical industry.
Mechanism of Action
Target of Action
N-Boc-3-Chloropropylamine, also known as tert-Butyl (3-chloropropyl)carbamate, is a compound with a t-butyl and a terminal chloride The chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the propyl group acts as a leaving group, making the carbon atom it’s attached to susceptible to attack by a nucleophile . This allows the compound to form new bonds with its targets, leading to changes in their structure and function.
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s storage temperature is recommended to be under -20°c , suggesting that it may have stability issues at higher temperatures which could impact its bioavailability.
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds in molecular structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-3-Chloropropylamine. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored under -20°C . Additionally, the compound should be handled in a dust-free environment to avoid inhalation and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-chloropropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLWGNZBMZWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448780 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-Chloropropylamine | |
CAS RN |
116861-31-5 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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